

Application Notes and Protocols: 2-Chloroaniline in the Synthesis of Agricultural Chemicals

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Compound of Interest

Compound Name: 2-Chloroaniline

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various agricultural chemicals utilizing **2-chloroaniline** and its derivatives as key intermediates. The information is intended to guide researchers in the development and synthesis of novel herbicides and fungicides.

Introduction

2-Chloroaniline is a versatile chemical intermediate widely employed in the synthesis of a range of agricultural chemicals. Its aromatic structure and reactive amino group allow for its incorporation into diverse molecular scaffolds, leading to the development of potent herbicides and fungicides. This document focuses on the synthesis of four major agricultural chemicals derived from **2-chloroaniline**: the herbicide Chlorsulfuron, and the fungicides Pyraclostrobin and Boscalid, as well as the herbicide Anilofos.

Herbicide Synthesis: Chlorsulfuron

Chlorsulfuron is a sulfonylurea herbicide that provides effective control of broadleaf weeds. It functions by inhibiting the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1]

Synthesis Pathway

The synthesis of Chlorsulfuron from **2-chloroaniline** involves a multi-step process, beginning with the formation of 2-chlorobenzenesulfonyl isocyanate, which is then reacted with 2-amino-4-methoxy-6-methyl-1,3,5-triazine.^[2]

Experimental Protocol: Synthesis of Chlorsulfuron

Step 1: Synthesis of 2-Chlorobenzenesulfonyl Isocyanate

A detailed protocol for the synthesis of 2-chlorobenzenesulfonyl isocyanate can be adapted from established methods of phosgenating arylsulfonamides.^[3]

- Materials: 2-Chlorobenzenesulfonamide, phosgene (or a phosgene substitute like triphosgene), a suitable solvent (e.g., toluene), and a tertiary amine catalyst (e.g., triethylamine).
- Procedure:
 - In a well-ventilated fume hood, dissolve 2-chlorobenzenesulfonamide in the chosen solvent in a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet.
 - Cool the solution to 0-5 °C.
 - Slowly bubble phosgene gas through the solution or add the phosgene substitute dropwise while maintaining the temperature. The reaction is exothermic.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).
 - Cool the mixture and filter to remove any solids.
 - The solvent is removed under reduced pressure to yield crude 2-chlorobenzenesulfonyl isocyanate, which can be purified by vacuum distillation.

Step 2: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

This intermediate is synthesized from cyanuric chloride.[4]

- Materials: Cyanuric chloride, methanol, ammonia, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., acetone).
- Procedure:
 - Dissolve cyanuric chloride in acetone and cool to 0-5 °C.
 - Slowly add a solution of sodium methoxide in methanol to the reaction mixture.
 - After stirring for a set time, bubble ammonia gas through the mixture or add aqueous ammonia.
 - Allow the reaction to proceed until completion.
 - The product can be isolated by filtration and purified by recrystallization. A one-pot synthesis method can achieve a yield of over 80%.[4]

Step 3: Synthesis of Chlorsulfuron

- Materials: 2-Chlorobenzenesulfonyl isocyanate, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and an inert solvent (e.g., dichloromethane).
- Procedure:
 - Dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine in the inert solvent.
 - Slowly add a solution of 2-chlorobenzenesulfonyl isocyanate in the same solvent to the reaction mixture at room temperature.
 - Stir the reaction mixture for several hours until the reaction is complete.
 - The product, chlorsulfuron, will precipitate out of the solution.
 - Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization. High yields exceeding 90% have been reported for similar condensation reactions.[5]

Quantitative Data

| Synthesis Step | Product | Typical Yield |
|----------------|---------------|---------------------|
| Condensation | Chlorsulfuron | >90% ^[5] |

| Herbicide | Target Weed | Application Rate |
|---------------|-----------------|--------------------------------------|
| Chlorsulfuron | Broadleaf weeds | Low application rates ^[6] |

Mode of Action Diagram



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Caption: Mode of action of Chlorsulfuron.

Fungicide Synthesis: Pyraclostrobin and Boscalid

2-Chloroaniline derivatives are precursors to several important fungicides, including Pyraclostrobin and Boscalid. These fungicides act by inhibiting mitochondrial respiration in fungi, but at different points in the electron transport chain.

Pyraclostrobin

Pyraclostrobin is a broad-spectrum strobilurin fungicide that inhibits Complex III (cytochrome bc₁ complex) of the mitochondrial electron transport chain, thereby blocking ATP synthesis.^[7]
^[8]

The synthesis of Pyraclostrobin is a multi-step process that can be initiated from p-chloroaniline.

A representative synthesis involves the following key steps:

- Step 1: Synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3(2H)-one.

- Step 2: Reaction with o-nitrobenzyl bromide.
- Step 3: Reduction of the nitro group.
- Step 4: Formation of the methoxycarbamate.

A detailed, step-by-step protocol for each stage would require access to proprietary industrial methods or more specific academic literature than is publicly available. The general transformations are outlined in various patents.

| Fungus | EC50 (µg/mL) |
|----------------------|-------------------------------|
| Sclerotium rolfsii | 0.0291 - 1.0871[9] |
| Ascochyta rabiei | 0.0012 - 0.0033[10] |
| Alternaria alternata | 1.57 (as part of Bellis®)[11] |

Boscalid

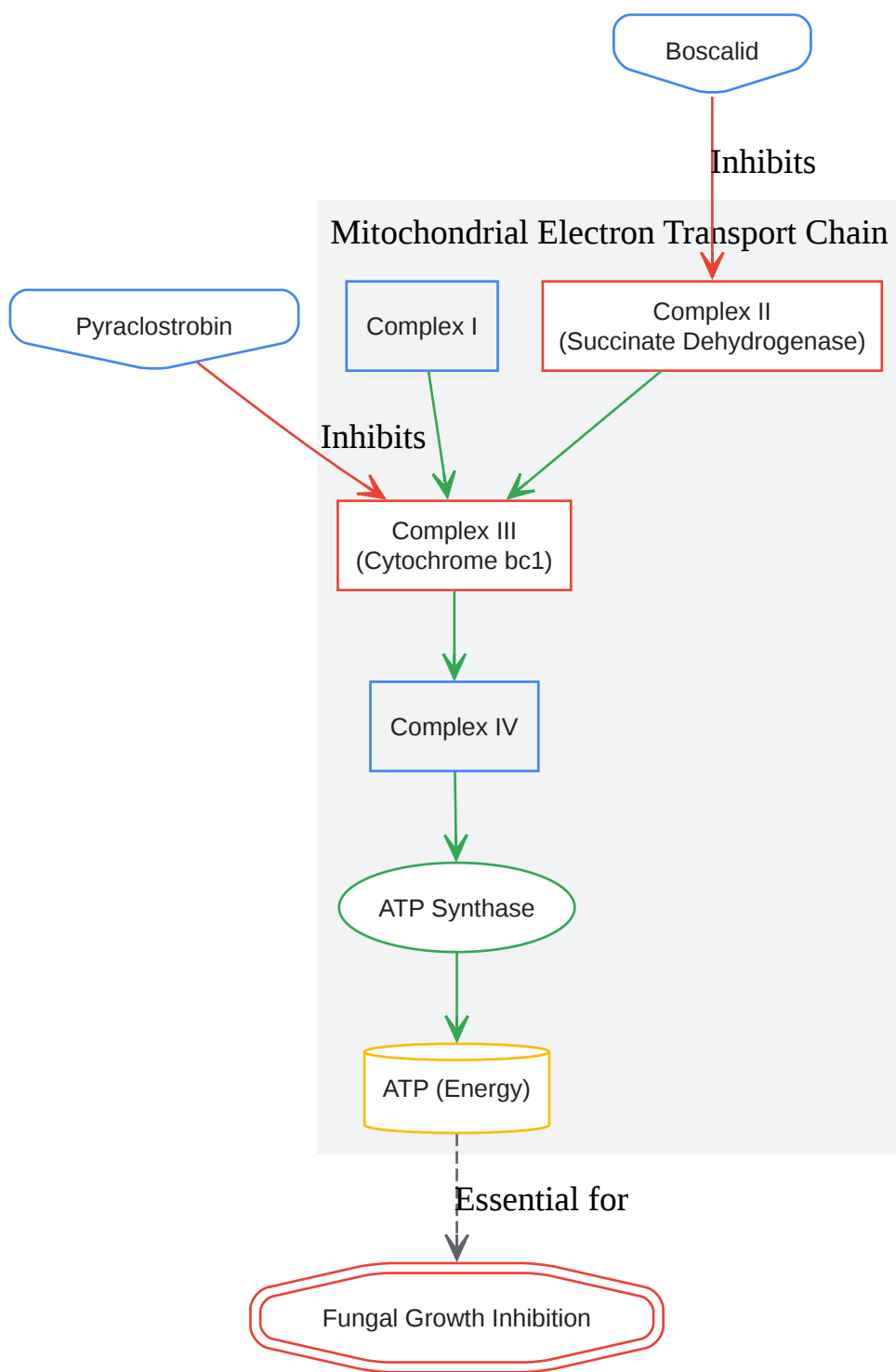
Boscalid is a carboxamide fungicide that targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[12][13]

The synthesis of Boscalid involves the coupling of 2-(4'-chlorophenyl)aniline with 2-chloronicotinoyl chloride.

- Step 1: Synthesis of 2-(4'-chlorophenyl)aniline. This intermediate can be synthesized via Suzuki coupling of **2-chloroaniline** with 4-chlorophenylboronic acid.
- Step 2: Synthesis of 2-chloronicotinoyl chloride. This can be prepared from 2-chloronicotinic acid by reaction with a chlorinating agent such as thionyl chloride.
- Step 3: Amide Coupling. 2-(4'-chlorophenyl)aniline is reacted with 2-chloronicotinoyl chloride in the presence of a base to form Boscalid.

| Fungus | EC50 (µg/mL) |
|----------------------|-------------------------------|
| Ascochyta rabiei | 0.0177 - 0.4960[10] |
| Alternaria alternata | 1.57 (as part of Bellis®)[11] |

Mode of Action Diagram



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Caption: Mode of action of Pyraclostrobin and Boscalid.

Herbicide Synthesis: Anilofos

Anilofos is an organophosphate herbicide used for the control of annual grasses and sedges in rice. It acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[14]

Synthesis Pathway

The synthesis of Anilofos involves the reaction of chloroacetyl chloride with N-isopropylaniline followed by reaction with O,O-dimethyl phosphorodithioate.

Experimental Protocol: Synthesis of Anilofos

- Step 1: Synthesis of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide.
 - React 4-chloro-N-isopropylaniline with chloroacetyl chloride in the presence of a base.
- Step 2: Synthesis of Anilofos.
 - React the product from Step 1 with the ammonium salt of O,O-dimethyl phosphorodithioic acid.

Quantitative Data

| Weed Species | Control Efficiency (%) | Application Rate (g a.i./ha) |
|------------------------|------------------------|--|
| Echinochloa colona | 75-85 | 400[15] |
| Echinochloa crus-galli | 70-80 | 750 (Pendimethalin for comparison)[15] |

Mode of Action Diagram



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Caption: Mode of action of Anilofos.

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